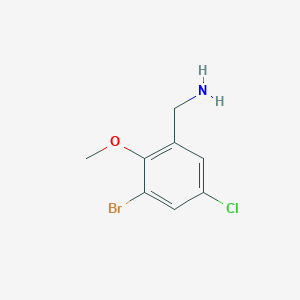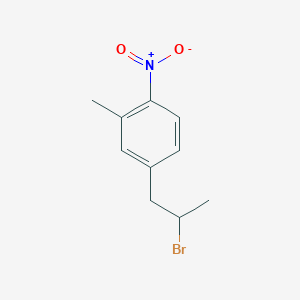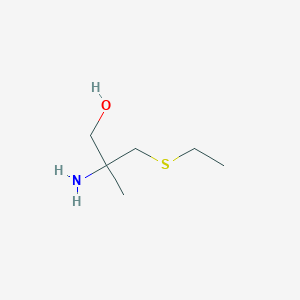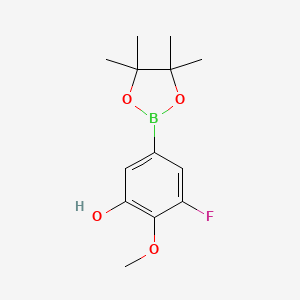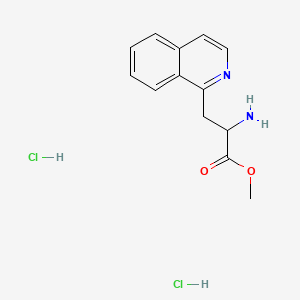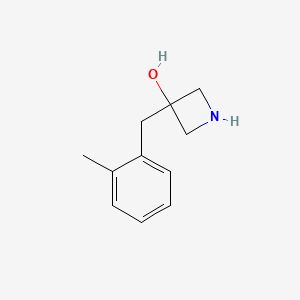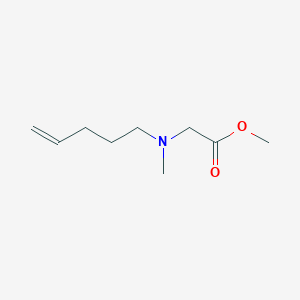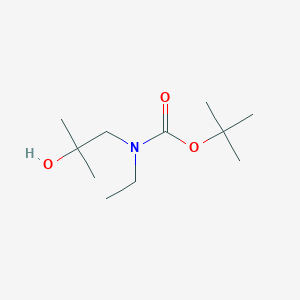
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is a chemical compound known for its role as a protecting group in organic synthesis. This compound is particularly useful in peptide synthesis and other applications where the protection of amino groups is necessary. Its structure includes a tert-butyl group, an ethyl group, and a 2-hydroxy-2-methylpropyl group attached to a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(2-hydroxy-2-methylpropyl)amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+ethyl(2-hydroxy-2-methylpropyl)amine→tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products
Hydrolysis: Ethyl(2-hydroxy-2-methylpropyl)amine and tert-butyl alcohol.
Substitution: Depending on the nucleophile, different substituted carbamates.
Deprotection: Ethyl(2-hydroxy-2-methylpropyl)amine.
Scientific Research Applications
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in organic synthesis, especially in peptide synthesis.
Biology: In the synthesis of biologically active molecules where protection of amino groups is required.
Medicine: In the development of pharmaceuticals, where it helps in the synthesis of complex drug molecules.
Industry: Used in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The primary mechanism of action for tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate involves its role as a protecting group. The carbamate group protects the amino functionality from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at specific stages.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the ethyl and 2-hydroxy-2-methylpropyl groups.
Ethyl carbamate: Lacks the tert-butyl and 2-hydroxy-2-methylpropyl groups.
2-Hydroxy-2-methylpropyl carbamate: Lacks the tert-butyl and ethyl groups.
Uniqueness
Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is unique due to its combination of protecting groups, which provide both steric hindrance and stability under various reaction conditions. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected.
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-7-12(8-11(5,6)14)9(13)15-10(2,3)4/h14H,7-8H2,1-6H3 |
InChI Key |
ZQBHQNDXFIBLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(C)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


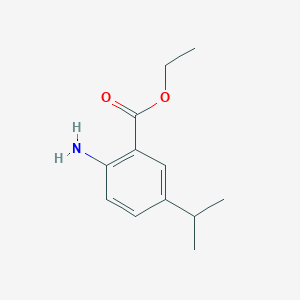
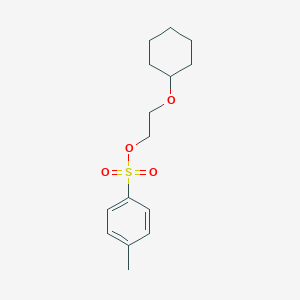
![2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B15314459.png)
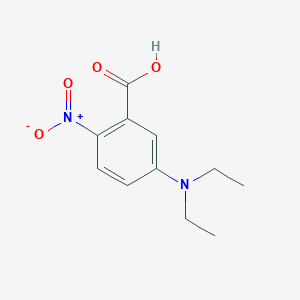
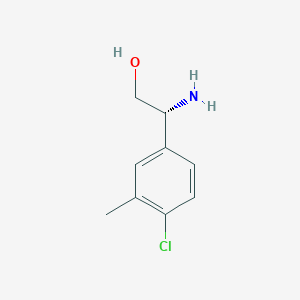
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
